2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)
Description
2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) is a tertiary amine derivative featuring a central phenyl ring substituted with an ethoxy group at the ortho position, linked via an azanediyl (-NH-) bridge to two ethanol moieties. This structure confers amphiphilic properties, balancing hydrophilic (ethanol groups) and lipophilic (ethoxy-substituted aromatic ring) characteristics.
Properties
CAS No. |
78987-73-2 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-[2-ethoxy-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12-6-4-3-5-11(12)13(7-9-14)8-10-15/h3-6,14-15H,2,7-10H2,1H3 |
InChI Key |
ACRPGPVCAXRVPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with o-phenetidine . The reaction conditions include:
Temperature: The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Solvents: Common solvents include ethanol or other organic solvents that can dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Purification Steps: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-ethoxyphenyl)-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cellular receptors to modulate biological responses.
Inhibit Enzymes: Inhibit specific enzymes involved in metabolic pathways.
Alter Cellular Processes: Affect cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The nature of substituents on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
- Solubility : Ethoxy-substituted derivatives are more lipophilic than hydroxy- or methoxy-containing analogs (e.g., 2,2'-((2-hydroxybenzyl)azanediyl)bis(ethan-1-ol) in ), favoring membrane permeability.
- Melting Points : Bulky substituents (e.g., terphenyl in ) result in higher melting points due to crystalline packing, whereas ethoxy groups may lower melting points by introducing conformational flexibility.
Biological Activity
2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol), also known by its IUPAC name 2-[2-ethoxy-N-(2-hydroxyethyl)anilino]ethanol, is an organic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound features a structure that includes an ethoxy group and a hydroxyethylamine moiety, which are critical for its biological interactions. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 78987-73-2 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | 2-[2-ethoxy-N-(2-hydroxyethyl)anilino]ethanol |
| InChI Key | ACRPGPVCAXRVPP-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to 2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenolic compounds can effectively inhibit the growth of various microorganisms, including bacteria and fungi.
In a study focusing on related compounds, it was found that synthesized derivatives displayed notable antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . The mechanism of action is hypothesized to involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
Anticancer Potential
The compound's structure suggests potential interactions with cellular receptors or enzymes involved in cancer pathways. Preliminary investigations into similar compounds have indicated that they may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
For example, compounds with structural similarities have been reported to exhibit cytotoxic effects on various cancer cell lines, suggesting that 2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) could be explored further for its anticancer properties .
The biological activity of 2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol) may involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors on cell membranes, modulating signaling pathways that are crucial for cellular responses.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes or biosynthetic pathways critical for microbial survival or cancer cell growth.
- Cellular Process Alteration : The compound might affect processes such as gene expression and protein synthesis, leading to altered cellular functions.
Case Studies
- Antimicrobial Efficacy : A study synthesized a series of ethyl derivatives and tested them against common pathogens. Results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Pseudomonas aeruginosa .
- Cytotoxicity Against Cancer Cells : Research on structurally related compounds demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). These compounds induced apoptosis and reduced cell viability significantly when treated at concentrations above 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
